trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
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Overview
Description
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a deuterated form of eplerenone, a selective aldosterone receptor antagonist. Eplerenone is primarily used to treat hypertension and chronic heart failure by blocking the effects of aldosterone, a hormone that increases blood pressure by causing the kidneys to retain sodium and water . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of eplerenone due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate involves multiple steps, starting from steroidal precursors. The process typically includes:
Cyclization: Cyclization reagents such as phosphorus oxychloride or iodine are used to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity. Catalysts like triethylamine are used to enhance reaction efficiency, and the process is carefully monitored to avoid over-oxidation or by-product formation .
Chemical Reactions Analysis
Types of Reactions
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like chromic acid or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroidal backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, manganese dioxide.
Reducing Agents: Sodium borohydride.
Cyclization Reagents: Phosphorus oxychloride, iodine.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. The final product is characterized by its high purity and specific isotopic labeling.
Scientific Research Applications
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of eplerenone in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of eplerenone.
Drug Interaction Studies: Understanding how eplerenone interacts with other drugs and its effects on drug metabolism.
Clinical Research: Evaluating the efficacy and safety of eplerenone in treating hypertension and heart failure.
Mechanism of Action
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a reduction in blood pressure. The molecular targets include the mineralocorticoid receptors in the kidneys, heart, and blood vessels .
Comparison with Similar Compounds
trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is compared with other aldosterone receptor antagonists such as:
Spironolactone: An older aldosterone antagonist with more side effects due to its non-selective binding to other steroid receptors.
Canrenone: A metabolite of spironolactone with similar effects but less potency.
Newer Non-Steroidal Antagonists: These compounds are designed
Properties
Molecular Formula |
C24H27D3O6 |
---|---|
Molecular Weight |
417.51 |
Appearance |
Purity:98% HPLC; 99% atom DWhite solid |
Synonyms |
(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid γ-Lactone 7-(Methyl-d3) Ester; CGP 30083-d3; Epoxymexrenone-d3; Inspra-d3; SC-66110-d3; |
Origin of Product |
United States |
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